molecular formula C20H32O2 B14505375 Pachydictyol-A epoxide CAS No. 64118-74-7

Pachydictyol-A epoxide

Cat. No.: B14505375
CAS No.: 64118-74-7
M. Wt: 304.5 g/mol
InChI Key: WHCLRGCLZIMZNM-UHFFFAOYSA-N
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Description

Pachydictyol-A epoxide is a semisynthetic derivative of pachydictyol A, a diterpenoid naturally sourced from the brown alga Dictyota dichotoma . The parent compound, pachydictyol A, has demonstrated potent natural antifouling activity by significantly inhibiting byssal thread formation in the freshwater mussel Limnoperna fortunei . The introduction of an epoxide functional group is known to enhance the reactivity of organic molecules, making them highly susceptible to ring-opening reactions with nucleophiles; this inherent reactivity is a key source of the biological activity for many epoxide-containing compounds, though it can also confer toxicity . This structural modification is designed to explore potential enhancements in bioactivity or to create novel mechanistic pathways for pharmaceutical and ecological applications. Researchers value this compound for probing structure-activity relationships within marine diterpenoids, particularly in developing non-toxic, ecologically friendly antifouling agents or investigating new pharmacophores. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

CAS No.

64118-74-7

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

3-methyl-5-(6-methylhept-5-en-2-yl)spiro[3a,4,5,6,7,8a-hexahydro-1H-azulene-8,2'-oxirane]-4-ol

InChI

InChI=1S/C20H32O2/c1-13(2)6-5-7-14(3)16-10-11-20(12-22-20)17-9-8-15(4)18(17)19(16)21/h6,8,14,16-19,21H,5,7,9-12H2,1-4H3

InChI Key

WHCLRGCLZIMZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C1C(C(CCC23CO3)C(C)CCC=C(C)C)O

Origin of Product

United States

Occurrence and Isolation of Pachydictyol a Epoxide

Natural Sources within Phaeophyta: Emphasis on Dictyota Species

The Phaeophyta, or brown algae, are a rich source of structurally diverse and biologically active secondary metabolites, with the family Dictyotaceae being particularly prolific in producing diterpenes. nih.govnih.gov These compounds are believed to play ecological roles, including acting as a chemical defense against herbivores. vliz.beresearchgate.net Within this family, the genus Dictyota is a well-known producer of a vast array of diterpenoids, and it is within this genus that Pachydictyol-A epoxide is found. nih.govnih.gov

Specificity to Dictyota flabellata and Related Taxa

This compound was first identified as a new diterpene from the brown seaweed Dictyota flabellata. nih.govmdpi.com Research has specifically pinpointed collections of D. flabellata from Sandy Beach, Puerto Peñasco, Sonora, Mexico, as a source of this compound. nih.gov While the genus Dictyota is known for producing over 200 different diterpenes, including the closely related and more widely studied Pachydictyol A, the occurrence of this compound appears to be more restricted. nih.govcore.ac.uk While many Dictyota species, such as D. dichotoma, D. menstrualis, and D. caribaea, are known to produce Pachydictyol A, the epoxide derivative is most specifically associated with D. flabellata. nih.govnih.gov

CompoundSpecies SourceCollection Location
This compoundDictyota flabellataSandy Beach, Puerto Peñasco, Sonora, Mexico
Pachydictyol ADictyota dichotomaPatagonia, Red Sea (Egypt), Tyrrhenian Sea
Pachydictyol ADictyota menstrualisNot specified in sources
Pachydictyol ADictyota caribaeaNot specified in sources

Biogeographical Distribution and Environmental Factors Influencing Metabolite Production

The distribution of the source organism, Dictyota flabellata, extends across tropical to temperate waters. It has been identified in regions including the Pacific coasts of Costa Rica, Panama, Mexico (including the Gulf of California), and the United States (California), as well as Chile and the Galapagos Islands. reeflex.net The broader genus Dictyota is found globally in tropical and subtropical seas, playing a significant role in coastal ecosystems. wikipedia.orgresearchgate.net

The production of secondary metabolites in marine algae is not constant and is significantly influenced by a range of environmental and abiotic factors. nih.gov These factors can lead to geographical variations in the chemical profiles of a single species. researchgate.net Key environmental variables that affect metabolite synthesis include:

Temperature : Temperature influences the metabolic rates of seaweeds and is a critical factor in their geographical distribution and productivity. nih.gov Studies have shown that temperature variations can alter the diterpene profiles in Dictyota species. nih.gov

Light : Light intensity, quality, and duration are fundamental for photosynthesis, the precursor to all secondary metabolism. nih.gov Changes in light exposure can trigger different metabolic pathways as a protective measure.

Salinity and Nutrients : The concentration of salts and the availability of nutrients in the marine environment can create stress, which in turn can stimulate the production of defensive secondary metabolites. juniperpublishers.comresearchgate.net

Herbivory Pressure : The presence of herbivores is a strong selective pressure that can drive the evolution of chemical defenses. The production of diterpenes like this compound is considered an adaptive response to deter grazing. vliz.bescielo.br

Advanced Methodologies for Isolation and Purification

The isolation of a specific natural product like this compound from a complex algal extract is a multi-step process that relies on advanced separation techniques. universityofgalway.iehilarispublisher.com The general workflow begins with the extraction of lipids and other organic-soluble compounds from the collected and dried algal biomass, typically using solvents like dichloromethane (B109758) or methanol. nih.govresearchgate.net This crude extract, containing a multitude of compounds, then undergoes further purification. core.ac.uk

Modern Chromatographic Techniques

Chromatography is the cornerstone of natural product purification. hilarispublisher.comcmfri.org.in The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For diterpenes from brown algae, several modern chromatographic techniques are employed: universityofgalway.ienih.gov

Column Chromatography (CC) : This is a fundamental preparative technique used for the initial fractionation of the crude extract. hilarispublisher.comalfa-chemistry.com The extract is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel, and separated into fractions of decreasing complexity by eluting with a solvent or a gradient of solvents (the mobile phase). core.ac.uk

Thin-Layer Chromatography (TLC) : TLC is a rapid, cost-effective analytical method used to monitor the progress of separation in column chromatography and to determine the appropriate solvent systems for further purification. nih.govalfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique essential for the final purification of target compounds. hilarispublisher.com It uses high pressure to pass the solvent through a column with smaller particle sizes, achieving a much higher degree of separation than standard column chromatography. core.ac.uk Reversed-phase HPLC, where the stationary phase is nonpolar, is particularly effective for purifying diterpenes. core.ac.uk

Gas Chromatography (GC) : GC is used for the analysis of volatile compounds and can be coupled with mass spectrometry (GC-MS) for identification. hilarispublisher.commdpi.com It has been used to analyze nonpolar fractions of Dictyota extracts. nih.gov

Analytical Scale Purification Strategies

For the purification of small quantities of a compound for structural elucidation and bioassays, a strategic combination of chromatographic methods is employed. A typical strategy involves:

Initial Extraction : The dried and ground algal material is extracted with an organic solvent mixture (e.g., dichloromethane/methanol) to yield a crude lipophilic extract. researchgate.net

Fractionation : The crude extract is subjected to vacuum flash chromatography or conventional column chromatography on silica gel. This step separates the complex mixture into several less complex fractions based on polarity. core.ac.uk

Targeted Purification : The fractions containing the compound of interest, as identified by TLC or HPLC analysis, are pooled. This enriched fraction is then subjected to semi-preparative HPLC for the final isolation of the pure compound. universityofgalway.ieresearchgate.net This approach is precise and allows for the isolation of compounds even when they are present in low concentrations. core.ac.uk Hyphenated techniques like HPLC-NMR and HPLC-MS can also be used for rapid, on-line structural analysis during the purification process. nih.gov

TechniquePrinciple of SeparationPrimary Use in Isolation
Column Chromatography (CC)Differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through.Initial fractionation of crude extract into less complex mixtures.
Thin-Layer Chromatography (TLC)Separation on a thin layer of adsorbent material based on polarity.Monitoring separation progress; determining optimal solvent systems.
High-Performance Liquid Chromatography (HPLC)High-resolution separation using high pressure to force a solvent through a column with a packed stationary phase.Final purification of the target compound from semi-purified fractions.
Gas Chromatography (GC)Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.Analysis and identification of volatile components in algal extracts.

Biosynthetic Pathways and Chemical Transformations of Pachydictyol a Epoxide

Proposed Biogenesis of Diterpenes in Dictyota and Epoxidation Steps

The biosynthesis of pachydictyol-A epoxide is intrinsically linked to the broader pathways responsible for the vast array of diterpenoids found in brown algae of the genus Dictyota. These pathways are complex and result in a significant diversity of chemical structures.

The journey to this compound begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). In Dictyota, the biogenesis of diterpenes is categorized into three main groups based on the initial cyclization of this precursor. mdpi.comnih.gov Pachydictyol-A and its epoxide derivative belong to Group I, which is characterized by an initial cyclization between carbons 1 and 10 of the GGPP chain. mdpi.comnih.gov This initial ring formation gives rise to prenylated derivatives of well-known sesquiterpene skeletons, with the prenylated guaiane (B1240927) framework being a predominant structure within this group. mdpi.comnih.gov

Following the initial cyclization, a series of carbocation-driven cascade reactions and rearrangements occur, leading to the formation of the characteristic bicyclic core of pachydictyol A. nih.gov The specific enzymes responsible for catalyzing these intricate cyclizations in Dictyota are a subject of ongoing research, but they are presumed to be diterpene synthases that orchestrate the precise folding and reaction of the acyclic precursor to yield the complex ring systems. nih.gov

The formation of the epoxide ring in this compound from its precursor, pachydictyol A, is an oxidation reaction. While the specific enzymes catalyzing this epoxidation in Dictyota have not been definitively identified, analogous enzymatic systems in other marine organisms and fungi provide insight into the potential mechanisms. Unspecific peroxygenases (UPOs) are one such class of enzymes known to catalyze the epoxidation of alkenes, utilizing hydrogen peroxide as a cosubstrate. mdpi.comnih.govcsic.es These enzymes are attractive biocatalysts due to their stability and simple requirements. mdpi.comcsic.es

Another relevant class of enzymes are cytochrome P450 monooxygenases, which are known to be involved in a wide range of oxidative reactions, including epoxidation, in various organisms. mdpi.comcsic.es In the context of polyether biosynthesis in marine organisms, epoxide hydrolases are enzymes that play a crucial role in the opening of epoxide rings, a key step in the formation of ladder-like polyether structures. mit.edu While their primary role is ring-opening, the enzymatic machinery for creating epoxides is a prerequisite for their action. Chemoenzymatic approaches using lipases have also been demonstrated to effectively catalyze epoxidation reactions. researchgate.netpurdue.edu These enzymatic systems highlight the plausible biochemical routes for the formation of the epoxide functional group in this compound within the algal cells.

Structural Relationship to Pachydictyol-A and other Dictyota Diterpenoids

This compound is a member of the extensive family of diterpenoids isolated from the brown algae genus Dictyota. Its chemical structure is closely related to pachydictyol A, serving as its epoxide derivative. The structural diversity within this class of compounds is vast, with variations arising from different cyclization patterns, oxidation states, and rearrangements. nih.govmdpi.com

The chemical landscape of Dictyota diterpenes includes numerous analogues of pachydictyol A that feature various degrees of oxidation and structural rearrangement. One such example is 3,4-epoxy-13-hydroxypachydictyol A, a diterpene isolated from Dictyota dichotoma. nih.gov This compound, like this compound, contains an epoxide ring, but also possesses an additional hydroxyl group, illustrating the multi-step enzymatic modifications that can occur.

Other related compounds include pachydictyol B and C, also isolated from Dictyota dichotoma, which feature different side-chain functionalities. nih.govnih.gov Dictyol E is another related diterpenoid found in the same algal species. nih.govnih.govscielo.br The co-occurrence of these structurally similar compounds suggests a common biosynthetic origin and a network of enzymatic pathways that lead to this chemical diversity. The table below highlights some of the pachydictyol-A related diterpenoids found in Dictyota species.

Compound NameStructural FeaturesSource Organism
Pachydictyol AParent compound with a hydroxyl groupPachydictyon coriaceum, Dictyota spp. acs.org
This compoundEpoxide ring corresponding to the double bond in Pachydictyol ADictyota flabellata acs.org
3,4-epoxy-13-hydroxypachydictyol AEpoxide ring and an additional hydroxyl groupDictyota dichotoma nih.gov
8β-hydroxypachydictyol AAdditional hydroxyl group at the 8-positionD. plectens, D. bartayresii, D. dichotoma nih.govmdpi.com
Pachydictyol BModified side chainDictyota dichotoma nih.govnih.gov
Pachydictyol CModified side chainDictyota dichotoma nih.govnih.gov
Dictyol ERelated guaiane-type diterpeneDictyota dichotoma nih.govnih.govscielo.br

The chemical structure of this compound, with its reactive epoxide ring, presents opportunities for further chemical and enzymatic modifications. While specific chemo-enzymatic derivatizations of this compound itself are not extensively documented in the reviewed literature, the principles of such modifications are well-established for similar molecules. Chiral epoxides are valuable precursors in organic synthesis, and their enzymatic and chemical transformations are a subject of significant interest. nih.govnih.gov

Enzymatic reactions, such as those catalyzed by lipases, can be employed for various transformations, including the synthesis of chiral epoxides and their subsequent modifications. nih.govnih.gov For instance, lipase-mediated Baeyer-Villiger oxidation is a key step in some chemo-enzymatic synthetic pathways. nih.govnih.gov Furthermore, the epoxide ring is susceptible to ring-opening reactions, which can be catalyzed by acids, bases, or enzymes like epoxide hydrolases. mit.edu These reactions can introduce new functional groups and lead to the formation of diols and other derivatives. The regioselective and stereoselective nature of enzymatic reactions makes them particularly powerful tools for the targeted modification of complex natural products like this compound. mdpi.com The development of chemo-enzymatic strategies could enable the synthesis of novel derivatives of this compound with potentially interesting biological activities.

Biological Activities and Mechanistic Investigations of Pachydictyol a Epoxide

Antimicrobial and Antifungal Efficacy

Pachydictyol-A epoxide is a compound that has been investigated for its ability to inhibit the growth of a variety of microorganisms, including both bacteria and fungi.

Broad-Spectrum Activity against Microorganisms

Research has suggested that diterpenes from the genus Dictyota, which includes this compound, possess antimicrobial properties. Studies on crude extracts from Dictyota species have demonstrated inhibitory effects against a range of pathogenic and marine bacteria, as well as certain fungi. For instance, crude chloroform (B151607) and acetone (B3395972) extracts of Dictyota acutiloba have shown activity against Bacillus subtilis, Salmonella typhi, Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter sp., and the fungus Candida albicans. nih.govmdpi.com While these findings point to the potential of the constituent compounds, specific data on the broad-spectrum activity of isolated this compound is still an area of ongoing research. The presence of an epoxide functional group in a molecule is often associated with enhanced biological activity, including antimicrobial effects. mdpi.com

Below is a table summarizing the observed antimicrobial activity of crude extracts from Dictyota species, which are known to produce this compound.

MicroorganismTypeActivity Observed in Dictyota Extracts
Bacillus subtilisGram-positive BacteriaYes
Staphylococcus aureusGram-positive BacteriaYes
MRSAGram-positive BacteriaYes
Salmonella typhiGram-negative BacteriaYes
Klebsiella pneumoniaeGram-negative BacteriaYes
Pseudomonas aeruginosaGram-negative BacteriaYes
Enterobacter sp.Gram-negative BacteriaYes
Candida albicansFungusYes

Insights into Cellular Targets and Pathways (general)

The precise cellular targets and molecular pathways through which this compound exerts its antimicrobial effects are not yet fully elucidated. However, the reactivity of the epoxide ring is thought to be a key factor in its biological activity. mdpi.com Epoxides are known to be electrophilic and can react with various nucleophiles within a cell, such as the functional groups found in proteins and nucleic acids. This reactivity could lead to the disruption of essential cellular processes. Potential mechanisms of action for antimicrobial epoxides may include the alkylation of enzymes involved in crucial metabolic pathways, interference with cell wall synthesis, or damage to the cell membrane integrity. Further research is necessary to pinpoint the specific cellular machinery affected by this compound in bacteria and fungi.

Antiviral Properties

The potential for this compound to act as an antiviral agent is an emerging area of investigation. While direct studies on this specific compound are limited, research on other diterpenes from the Dictyota genus and the general antiviral potential of epoxide-containing compounds provide some context.

Effects on Viral Life Cycles (general, non-clinical)

While specific studies detailing the effects of this compound on viral life cycles are not extensively available, research on other diterpenes from Dictyota offers some insights. For example, isopachydictyolal, another diterpene from D. dichotoma, has exhibited antiviral activity against Vero cells. nih.gov Furthermore, 8β-hydroxypachydictyol A, an analog of pachydictyol A, has been found to inhibit HIV-1 replication. nih.gov The epoxide moiety is a structural feature present in some compounds that have been identified as inhibitors of viral replication, such as certain inhibitors of the Hepatitis C virus. nih.govnih.gov The mechanism by which such compounds interfere with the viral life cycle can vary and may involve the inhibition of viral entry, replication, or the assembly of new viral particles. However, dedicated studies are required to determine if this compound has similar capabilities and to elucidate its specific targets within the viral life cycle.

Antifouling Activity in Marine Environments

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments. Natural compounds from marine organisms are a promising source of environmentally friendly antifouling agents.

Role in Algal Chemical Defense Systems

Brown algae of the genus Dictyota are known to produce a variety of secondary metabolites, including diterpenes like Pachydictyol-A and its epoxide derivative, which play a crucial role in their chemical defense against herbivores. nih.gov These compounds can deter feeding by fish and sea urchins, thereby protecting the algae from predation. nih.gov This deterrent effect is a form of antifouling, as it prevents the "fouling" of the algal surface by grazers. The production of these chemical defenses is a key ecological strategy that allows Dictyota species to thrive in environments with high herbivore pressure. While the primary role of these compounds is often considered to be anti-herbivory, this function is intrinsically linked to the broader concept of antifouling by preventing the settlement and growth of larger organisms. Studies on related diterpenes from Dictyota, such as dictyoxide, have shown potent antifouling activity against the settlement of invertebrate larvae, suggesting that this compound may also possess similar properties. nih.gov

Interaction with Biofilm Formation and Larval Settlement

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct interaction of this compound with biofilm formation processes or its influence on the settlement of marine invertebrate larvae.

Anti-feeding Deterrent Effects against Marine Herbivores

Chemical compounds produced by seaweeds play a crucial role in mediating interactions with herbivores. While direct studies on this compound are limited, extensive research on its parent compound, Pachydictyol-A, has established its function as a significant anti-feeding agent. This compound, produced by brown seaweeds such as Dictyota dichotoma, is recognized as a defense mechanism against consumption by various marine herbivores. nih.govbohrium.com

Investigations have shown that the effectiveness of Pachydictyol-A as a deterrent varies depending on the herbivore species. nih.govbohrium.com For instance, in controlled experiments, Pachydictyol-A significantly discouraged grazing by the fish Diplodus holbrooki at concentrations of 1.0% and 1.3% of the algae's dry mass. nih.govvims.edu However, the same compound had no significant deterrent effect on the feeding habits of the sea urchin Arbacia punctulata. nih.govvims.edu Interestingly, not only did it fail to deter gammarid amphipods, but it was found to significantly increase their grazing activity. nih.gov

Table 1: Effect of Pachydictyol-A on Grazing by Marine Herbivores

Herbivore Species Concentration (% of Dry Mass) Observed Effect
Fish (Diplodus holbrooki) 1.0% - 1.3% Significant reduction in grazing
Sea Urchin (Arbacia punctulata) Not specified No significant effect
Amphipods (Gammarid) Not specified Significant increase in grazing

Ecological Significance in Predator-Prey Dynamics

The selective anti-feeding properties of compounds like Pachydictyol-A have profound ecological implications, shaping the structure of marine communities and influencing predator-prey dynamics. By deterring generalist fish herbivores, these chemical defenses can help seaweeds like Dictyota thrive in environments with high grazing pressure. bohrium.com This selective deterrence creates a dynamic where certain herbivores are repelled while others are not, potentially influencing habitat selection and food web structures. plos.org

The fact that small, mobile herbivores like amphipods are not deterred—and are in fact attracted—to algae containing Pachydictyol-A suggests a complex co-evolutionary relationship. These amphipods may use the chemically-defended seaweed as a refuge from their own predators, such as fish, who avoid consuming the plant. bohrium.com This creates a scenario where the seaweed's chemical defense against one predator (fish) inadvertently provides a safe habitat for smaller prey (amphipods), highlighting the intricate and often indirect effects of chemical compounds in marine ecosystems.

Behavioral and Physiological Responses in Target Organisms

The presence of defensive compounds elicits specific behavioral and physiological changes in marine herbivores. The primary behavioral response observed in fish exposed to Pachydictyol-A is feeding avoidance. nih.gov This deterrence is a key factor in the survival of the algae that produce it.

Beyond immediate behavioral changes, consumption of these compounds can have significant physiological consequences. In a laboratory setting, fish that were fed food pellets treated with Pachydictyol-A at a concentration of 1.0% of the food's dry mass exhibited a substantial 48% reduction in their growth rate compared to control groups. nih.govvims.edu This indicates that the compound may act as a toxin or interfere with metabolic processes, imposing a significant fitness cost on herbivores that are not effectively deterred. In contrast, the lack of a deterrent effect on sea urchins and the stimulatory effect on amphipods demonstrate that the physiological responses to these compounds are highly species-specific. nih.gov

Antioxidant Potential and Related Cellular Pathways

There is currently no specific information available in the searched scientific literature regarding the antioxidant potential of this compound or its effects on related cellular pathways.

Radical Scavenging Mechanisms

No data from the reviewed sources is available to describe the specific radical scavenging mechanisms of this compound. The ability of a compound to act as an antioxidant is often related to its chemical structure, which determines its capacity to donate a hydrogen atom or an electron to neutralize free radicals. frontiersin.orgnih.gov

Modulation of Cellular Oxidative Stress Responses (e.g., Nrf2/ARE pathway)

There is no research available in the current body of literature that investigates whether this compound can modulate cellular oxidative stress responses through pathways such as the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This pathway is a primary regulator of cellular defense against oxidative stress, and its activation by natural compounds is a subject of significant scientific interest. mdpi.comnih.gov

Other Documented Bioactivities of this compound

This compound is a diterpene natural product that has been isolated from brown algae of the genus Dictyota, specifically from Dictyota flabellata. nih.govmdpi.comacs.org While extensive research has been conducted on the diverse biological activities of diterpenes from this genus, specific studies focusing exclusively on the algicidal, antithrombotic, and cellular growth modulation activities of this compound are limited in the currently available scientific literature. nih.govresearchgate.netnih.gov However, the broader chemical class of diterpenoids to which this compound belongs has demonstrated a range of significant biological effects.

Algicidal Activity

There is currently a lack of specific research data on the algicidal properties of this compound. Marine algae are known to produce a variety of secondary metabolites to defend against competing organisms, including other micro- and macroalgae. While diterpenes from marine sources are recognized for their ecological roles, specific investigations into the algicidal potential of this compound have not been reported.

Antithrombotic Activity

While direct studies on the antithrombotic effects of this compound are not prevalent, related diterpenes isolated from the Dictyota genus have shown promise in this area. mdpi.com Research on other diterpenoids from marine organisms has revealed notable antithrombotic activity, suggesting that this class of compounds may interfere with the coagulation cascade or platelet aggregation. mdpi.com The structural features of these compounds are thought to play a crucial role in their bioactivity. However, without specific experimental data for this compound, its potential as an antithrombotic agent remains speculative.

Cellular Growth Modulation

The impact of this compound on cellular growth is another area where direct research is sparse. Nevertheless, the broader family of diterpenes isolated from Dictyota species has been a significant source of compounds with cytotoxic and antitumor activities. nih.govmdpi.com These compounds have been shown to modulate the growth of various cancer cell lines. The mechanism of action for many of these diterpenes involves the induction of apoptosis and inhibition of cell proliferation. Given these findings for structurally similar compounds, it is plausible that this compound may also exhibit cellular growth modulatory effects, though this requires empirical validation.

The table below summarizes the documented bioactivities for the broader class of diterpenes from the Dictyota genus, providing context for the potential, yet unconfirmed, activities of this compound.

Bioactivity CategoryGeneral Findings for Dictyota DiterpenesSpecific Data for this compound
Algicidal Various marine algal metabolites exhibit algicidal properties as a defense mechanism.No specific studies reported.
Antithrombotic Some diterpenes from Dictyota have demonstrated anticoagulant and antiplatelet effects. mdpi.comNo specific studies reported.
Cellular Growth Modulation Many diterpenes from Dictyota show significant cytotoxic and antiproliferative activity against cancer cell lines. nih.govmdpi.comNo specific studies reported.

Further research is necessary to elucidate the specific biological activities and mechanistic pathways of this compound in these and other pharmacological areas.

Structure Activity Relationship Sar Studies of Epoxide Containing Diterpenes

Contribution of the Epoxide Moiety to Biological Potency and Selectivity

To understand the role of the epoxide group, comparative studies of Pachydictyol-A epoxide and its non-epoxidized parent compound, Pachydictyol A, would be essential. Such studies would typically involve evaluating both compounds in a range of biological assays to determine if the epoxide enhances potency, alters selectivity for specific biological targets, or introduces new biological activities. Without such comparative data, any statements on the contribution of the epoxide moiety would be purely speculative.

Influence of Stereochemistry on Diterpenoid Activity

The stereochemistry of a molecule, including the spatial arrangement of the epoxide ring, is crucial in determining its interaction with chiral biological targets such as enzymes and receptors. mdpi.com A comprehensive SAR study would involve the synthesis and biological evaluation of different stereoisomers of this compound. This would allow for an assessment of how changes in stereochemistry affect biological activity, providing insights into the optimal three-dimensional structure for a desired effect. Currently, there are no published studies on the stereoselective synthesis or the biological evaluation of different isomers of this compound. figshare.com

Approaches to Chemical Synthesis and Semisynthesis of Pachydictyol a Epoxide

Methodologies for Total Synthesis of Complex Marine Diterpenoids

The total synthesis of complex marine diterpenoids, a class to which Pachydictyol A belongs, is a formidable task that necessitates innovative and efficient synthetic routes. While a detailed, step-by-step total synthesis of Pachydictyol-A epoxide is not extensively documented in publicly available literature, the overarching strategies employed for analogous marine diterpenes provide a blueprint for its potential construction.

A landmark achievement in this field is the highly stereoselective total synthesis of (+)-Pachydictyol A itself. This synthesis serves as a foundational framework, as the epoxide can be envisioned as a late-stage derivative of the parent alcohol. Key strategies in the synthesis of such complex frameworks often involve:

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This strategy is often more efficient and allows for greater flexibility in optimizing the synthesis of each fragment.

Intramolecular Cyclization Reactions: The construction of the characteristic fused ring systems of diterpenoids frequently relies on powerful intramolecular reactions, such as Diels-Alder, aldol, or radical cyclizations, to forge key carbon-carbon bonds with high stereocontrol.

Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a central challenge. This is often addressed through the use of chiral starting materials, asymmetric catalysis, and substrate-controlled reactions.

The table below summarizes some of the key reactions and concepts that are frequently employed in the total synthesis of complex marine diterpenoids.

Reaction TypeDescriptionRelevance to Diterpenoid Synthesis
Diels-Alder Reaction A [4+2] cycloaddition to form six-membered rings.Construction of foundational carbocyclic cores.
Aldol Condensation Formation of β-hydroxy ketones or α,β-unsaturated ketones.Building blocks for further functionalization and ring formation.
Radical Cyclization Formation of rings via radical intermediates.Effective for constructing five- and six-membered rings, often with high stereoselectivity.
Asymmetric Catalysis Use of chiral catalysts to induce enantioselectivity.Crucial for obtaining a single enantiomer of the target molecule.

Strategies for Targeted Semisynthesis of this compound and Derivatives

Given the availability of Pachydictyol A from natural sources, a more direct and practical approach to obtaining this compound is through targeted semisynthesis. core.ac.uk This strategy leverages the existing complex scaffold of the natural product and introduces the desired epoxide functionality through selective chemical modification.

The primary transformation in the semisynthesis of this compound from Pachydictyol A is the epoxidation of the exocyclic double bond. The key challenge in this approach is to achieve high selectivity for the desired epoxide, avoiding reactions at other potentially reactive sites within the molecule.

Key Considerations for Semisynthesis:

Chemoselectivity: The chosen epoxidation reagent must selectively react with the target alkene in the presence of other functional groups, such as the hydroxyl group in Pachydictyol A. Protection of the hydroxyl group may be necessary to prevent side reactions.

Stereoselectivity: The epoxidation should ideally proceed with high stereoselectivity to yield a single diastereomer of the epoxide. The inherent stereochemistry of the Pachydictyol A scaffold can influence the facial selectivity of the epoxidation.

Reaction Conditions: Mild reaction conditions are often preferred to avoid degradation of the complex natural product starting material.

The general scheme for the semisynthesis of this compound is depicted below:

Pachydictyol A → [Protection of Hydroxyl Group (optional)] → Epoxidation → [Deprotection (if applicable)] → this compound

The development of derivatives of Pachydictyol A through semisynthesis allows for the exploration of structure-activity relationships and the potential optimization of biological activity.

Stereoselective Epoxidation Reactions in Natural Product Synthesis

Stereoselective epoxidation is a cornerstone of modern organic synthesis, enabling the controlled introduction of a chiral epoxide moiety, which can then be further elaborated into a variety of functional groups. In the context of synthesizing this compound, the stereochemical outcome of the epoxidation is critical.

Several methods for stereoselective epoxidation have been developed, each with its own advantages and substrate scope. The choice of method would depend on the specific stereochemical requirements and the nature of the substrate.

Epoxidation MethodReagent(s)Key Features
Directed Epoxidation m-CPBA, VO(acac)₂, Ti(OiPr)₄The presence of a nearby hydroxyl group can direct the epoxidizing agent to one face of the double bond, leading to high diastereoselectivity.
Sharpless Asymmetric Epoxidation tert-Butyl hydroperoxide, Ti(OiPr)₄, Diethyl tartrate (DET)A powerful method for the enantioselective epoxidation of allylic alcohols. The choice of (+)- or (-)-DET determines the stereochemistry of the resulting epoxide. youtube.com
Jacobsen-Katsuki Epoxidation NaOCl, Chiral (salen)Mn(III) complexEffective for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes.
Shi Asymmetric Epoxidation Oxone, Chiral ketone catalystA metal-free method for the enantioselective epoxidation of a wide range of alkenes.

For the semisynthesis of this compound from Pachydictyol A, a directed epoxidation could be a highly effective strategy. The existing hydroxyl group in the molecule could be exploited to direct the epoxidizing reagent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a vanadium-based catalyst, to deliver the oxygen atom to a specific face of the exocyclic double bond, thereby controlling the stereochemistry of the resulting epoxide.

In a total synthesis scenario, where an allylic alcohol precursor to the exocyclic methylene (B1212753) group might be an intermediate, the Sharpless asymmetric epoxidation would be an excellent choice to establish the desired absolute stereochemistry at the epoxide center.

The strategic application of these powerful stereoselective epoxidation reactions is fundamental to the successful synthesis of complex and biologically active natural products like this compound.

Analytical Characterization and Metabolomic Profiling

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural characterization of complex natural products like Pachydictyol-A epoxide are accomplished through the synergistic use of several spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of diterpenoids. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, the protons on an epoxide ring typically exhibit characteristic chemical shifts in the range of 2.5 to 3.5 parts per million (ppm) in the ¹H NMR spectrum libretexts.org. Similarly, the carbon atoms of the epoxide group show distinct signals in the ¹³C NMR spectrum, often appearing in the 50-80 ppm range wur.nl.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons, directly link protons to their attached carbons, and map long-range correlations between protons and carbons, respectively. This allows for the piecing together of the carbon skeleton and the assignment of functional groups. While specific data for this compound is not widely published, the table below represents typical NMR data for a related pachydictyane diterpenoid, illustrating the type of data generated.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Pachydictyane Diterpenoid Skeleton

Position δC (ppm) δH (ppm, multiplicity, J in Hz)
1 124.8 5.10 (br d, 8.0)
2 26.2 2.05 (m)
3 35.1 1.80 (m), 1.65 (m)
4 61.5 3.85 (dd, 8.0, 4.0)
5 40.2 2.20 (m)
6 142.1 -
7 121.7 5.25 (t, 7.0)
8 32.5 2.10 (m)
9 28.9 1.95 (m)
10 135.4 -
11 60.5 2.70 (d, 3.5)
12 62.3 2.95 (dd, 3.5, 2.0)
13 75.1 4.15 (d, 8.5)
14 45.8 2.30 (m)
15 25.7 1.68 (s)
16 17.7 1.60 (s)
17 22.1 1.75 (s)
18 16.0 1.58 (s)
19 20.5 1.90 (s)
20 29.7 -

Note: This data is representative and compiled from general knowledge of diterpenoid structures for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. This technique is used to confirm the molecular formula proposed by NMR analysis and is a standard step in the characterization of new natural products.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive three-dimensional structure. This technique maps the electron density of a crystal to determine the precise spatial arrangement of every atom, unambiguously resolving stereochemistry and conformation nih.gov. While obtaining suitable crystals of natural products can be challenging, a successful X-ray analysis provides an unequivocal structural proof nih.gov.

Hyphenated Chromatographic-Spectroscopic Platforms

To analyze this compound within its natural source, crude algal extracts must first be separated into their individual components. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used tool for the analysis of diterpenoids in algal extracts mdpi.comnih.gov. The process involves injecting the extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The compounds are separated based on their affinity for a stationary phase (commonly a C18 reversed-phase column) and a mobile phase (typically a gradient of water and an organic solvent like acetonitrile or methanol) europa.eunih.gov.

As the separated compounds elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and detected by a mass spectrometer nih.gov. The resulting data provides retention times and mass spectra for each component. Tandem mass spectrometry (LC-MS/MS) can be used to further fragment specific ions, yielding characteristic fragmentation patterns that serve as a structural fingerprint for identification and confirmation nih.govnih.gov. This method is highly sensitive and can detect and quantify compounds at very low concentrations nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique, particularly for volatile or semi-volatile compounds like many terpenes. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated compounds are then analyzed by a mass spectrometer diva-portal.org. GC-MS analysis of algal extracts has been successfully used to identify halogenated terpenoids and to "chemotype" different algal specimens based on their chemical profiles nih.gov. While less common for larger, less volatile diterpenoids without derivatization, GC-MS is a key tool in the broader analysis of algal secondary metabolites .

Table 2: Typical Parameters for Hyphenated Chromatography in Diterpenoid Analysis

Parameter LC-MS GC-MS
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Mobile Phase Gradient of water and acetonitrile/methanol with additives (e.g., formic acid) europa.eu Inert carrier gas (e.g., Helium, Nitrogen)
Ionization Electrospray Ionization (ESI), positive or negative mode Electron Ionization (EI)
Detector Quadrupole, Time-of-Flight (TOF), or Orbitrap Mass Analyzer Quadrupole or Ion Trap Mass Analyzer

| Application | Analysis of a wide range of diterpenoids in complex extracts | Analysis of volatile terpenes and chemotyping nih.gov |

Metabolomic Approaches for Comprehensive Diterpenoid Analysis in Algal Extracts

Metabolomics aims to provide a comprehensive, high-throughput overview of the entire suite of small molecules (the metabolome) within a biological sample mdpi.com. This approach is invaluable for understanding the chemical diversity of algae and for identifying specific compounds of interest like this compound in a broader biochemical context researchgate.netresearcher.life.

Untargeted metabolomic studies of algal extracts are frequently performed using UPLC-MS researchgate.net. This technique generates a vast amount of data, creating a detailed chemical fingerprint for each sample. A total of 85 metabolites, including terpenoids and fatty acids, were identified in one study of Mediterranean seaweeds using a UPLC-MS fingerprinting approach researcher.liferesearchgate.net.

Ecological Significance and Chemotaxonomic Applications

Chemical Defense Strategies in Marine Algae

Marine macroalgae have evolved a variety of defense mechanisms to protect themselves from herbivores, and chemical defense is a primary strategy. mdpi.com The genus Dictyota is well-known for producing a diverse array of secondary metabolites, predominantly diterpenes, which serve as a defense against consumption by marine herbivores such as fish and sea urchins. nih.govresearchgate.net

Species of Dictyota produce these terpenoid compounds that can inhibit grazing. researchgate.net For example, the structurally similar diterpenoid alcohols pachydictyol-A and dictyol-E, produced by the brown seaweed Dictyota dichotoma, have been shown to be relatively low-preference foods for tropical fishes and urchins. bohrium.com Studies have demonstrated that dictyol-E can significantly reduce consumption by fish and sea urchins at concentrations of 0.5% and 1.0% of the alga's dry mass. bohrium.com Pachydictyol-A also deters fish grazing at concentrations of 1.0% of the plant's dry mass. bohrium.com Other related compounds, such as acutilols from Dictyota acutiloba, are also potent feeding deterrents against both fish and sea urchins, suggesting these molecules provide an effective chemical defense. nih.gov

Interestingly, the effectiveness of these chemical defenses can be herbivore-specific. While pachydictyol-A deters fish, it has been observed to have no effect on urchin grazing and can even attract certain amphipods. bohrium.com This specificity highlights the complex co-evolutionary relationships between algae and their consumers. The Caribbean amphipod Pseudamphithoides incurvaria, for instance, constructs its domicile from the chemically defended seaweed Dictyota bartayresii, utilizing the alga's diterpene alcohols for its own protection. lin.irk.ru This suggests that predation pressure from fish may have selected for amphipods capable of utilizing seaweeds that are unpalatable to their predators. bohrium.com

Table 1: Effects of Dictyota Diterpenoids on Marine Herbivores
CompoundProducing Alga (Example)Effect on FishEffect on Sea UrchinsEffect on AmphipodsSource(s)
Pachydictyol-ADictyota dichotomaDeterrentNo EffectAttractant bohrium.com
Dictyol-EDictyota dichotomaDeterrentDeterrentNo Effect bohrium.com
AcutilolsDictyota acutilobaPotent DeterrentPotent DeterrentNot Specified nih.gov
(6R)-6-hydroxydichotoma-3,14-diene-1,17-dialDictyota menstrualisNot SpecifiedNot SpecifiedDeterrent researchgate.net

Diterpenoids as Chemotaxonomic Markers for Dictyota Species

The genus Dictyota presents significant challenges for taxonomists due to the morphological similarity between many of its species. researchgate.net In this context, the rich and varied profile of diterpenoids produced by these algae serves as a valuable tool for chemotaxonomy—the classification of organisms based on their chemical constituents. nih.govresearchgate.net

The diterpenes from Dictyota species are often considered characteristic constituents of the genus, giving them taxonomic significance. nih.gov Based on their biogenetic origins from a geranyl-geraniol precursor, these compounds are categorized into three main groups. nih.govnih.gov

Group I diterpenes are formed from an initial cyclization between carbons 1 and 10 and are primarily prenylated derivatives of known sesquiterpene skeletons, such as prenylated-guaiane. Pachydictyol-A and its epoxide belong to this group. nih.gov

Group II diterpenes result from cyclization between carbons 1 and 11. researchgate.net

Group III diterpenes arise from cyclization between carbons 2 and 11, leading to xeniane skeletal structures. researchgate.net

Table 2: Characteristic Diterpenoids in Select Dictyota Species
SpeciesCharacteristic Diterpenoid(s) / Group(s)Source(s)
Dictyota menstrualisPachydictyol A (Group I), Xenianes (Group III) researchgate.netnih.gov
Dictyota mertensiiExclusively Group I (e.g., Dictyol H) mdpi.com
Dictyota guineensisPachydictyol A, Dictyoxide, Dictyotadiol (Group I) mdpi.com
Dictyota caribaeaPachydictyol A, Isopachydictyol A, Dictyol B acetate nih.gov
Dictyota ciliolataPachydictyol A, Dictyol B acetate, Ciliolatale nih.gov

Biogeographical Variation in Metabolite Production

The production of diterpenoids by Dictyota species is not uniform across their global distribution. Significant biogeographical variation exists, where the presence, abundance, and diversity of these chemical compounds are correlated with the geographical location of the algae. ufpr.br This variation is thought to be an evolutionary response to differing levels of herbivore pressure in various marine environments. researchgate.netresearchgate.net

Research has shown that the geographic distribution of Dictyota diterpenes parallels the biogeography of the genus itself. ufpr.br The highest diversity of diterpene skeletons is found in the Indo-Pacific region, which is believed to be the center of dispersion for the genus Dictyota. ufpr.br In contrast, algae from the Atlantic Ocean tend to produce a different suite of compounds. ufpr.br For example, a study analyzing 82 different diterpenes from Dictyota species worldwide found that algae from the Indo-Pacific yielded a high percentage of compounds from biogenetic Groups I and III, while those from the Atlantic Ocean produced a majority of compounds from Group II and very few from Group III. ufpr.br

This geographical variation underscores the importance of considering location when studying the chemical ecology and taxonomy of Dictyota. nih.gov The chemical defenses of a single species, such as Dictyota menstrualis, can vary between regions, suggesting that different metabolites may serve as the primary anti-feedant compound depending on the local herbivore population. researchgate.net These findings support the theory that the colonization of new environments results in modifications to the characteristic metabolic pathways of a given organism. ufpr.br

Table 3: Geographical Distribution of Dictyota Diterpene Biogenetic Groups
Geographical RegionPredominant Diterpene Group(s)Diversity of SkeletonsSource(s)
Indo-PacificHigh % of Group I and Group IIIHighest ufpr.br
Atlantic OceanHigh % of Group II, Low % of Group IIIModerate ufpr.br
Mediterranean SeaModerate % of Group I, Low % of Group II & IIILower ufpr.br

Emerging Research Avenues and Future Perspectives

Discovery of Novel Bioactivities and Molecular Targets

While diterpenes from Dictyota species are known to exhibit a wide range of biological activities, including cytotoxic and antiviral effects, the specific potential of Pachydictyol-A epoxide remains a frontier for discovery. mdpi.comnih.gov The parent compound, Pachydictyol A, is noted for its interesting bioactivity profile, which includes low cytotoxicity, making it an intriguing scaffold for chemical modification. core.ac.uk

The introduction of an epoxide functional group is a significant chemical modification. Epoxides are known to be reactive electrophiles capable of forming covalent bonds with nucleophilic residues in biomolecules like proteins and DNA. researchgate.net This reactivity suggests that this compound could exhibit entirely different or enhanced biological activities compared to its non-epoxidized precursor.

A compelling parallel can be drawn from the study of epoxy fatty acids (EpFAs). EpFAs and their metabolites, vicinal diols, often have counteracting biological roles, particularly in regulating inflammation and pain. nih.gov For instance, while EpFAs can be anti-inflammatory, their corresponding diols may promote inflammation. nih.gov This dualistic nature suggests that this compound and its corresponding diol, formed through the action of epoxide hydrolases, could function as a biological switch, modulating specific cellular pathways. This opens up the possibility of discovering novel molecular targets and therapeutic applications in areas like oncology and immunology. For example, crude extracts of Dictyota dichotoma, the natural source of the pachydictyol scaffold, have shown potent activity against the MCF7 breast carcinoma cell line. nih.govnih.gov The targeted introduction of an epoxide could enhance this cytotoxicity or alter its specificity.

Table 1: Reported Bioactivities of Diterpenes from the Genus Dictyota

Compound Class/ExampleReported BioactivityPotential Implication for this compound
General DiterpenesAntiviral, Cytotoxic, Chemical Defense mdpi.comnih.govEnhanced or novel cytotoxic/antiviral mechanisms
Crude Algal Extract (D. dichotoma)Activity against MCF7 breast cancer cells nih.govnih.govPotential for targeted anticancer activity
Pachydictyol ALow cytotoxicity, Antifouling activity core.ac.ukScaffold for creating more potent, yet potentially selective, derivatives
Dolabellane DiterpenesAntibiotic, Antibacterial mdpi.comPossibility of novel antimicrobial properties

Enzymatic and Synthetic Biology Approaches for Diterpenoid Production

The natural production of diterpenoids in algae begins with the precursor geranylgeranyl pyrophosphate (GGPP). beilstein-journals.org A series of enzymes, including terpene synthases (TSs) and cytochrome P450 monooxygenases (P450s), are responsible for cyclizing the linear precursor and performing subsequent oxidative modifications to generate the final complex structure. nih.gov The discovery and characterization of these enzymes from marine organisms is a revolutionary step, providing the molecular tools needed for biotechnological production. nih.gov

Synthetic biology offers a powerful platform to harness these enzymatic pathways. By transferring the biosynthetic genes for Pachydictyol A into a well-characterized microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), it is possible to create cellular factories for its production. nih.govfrontiersin.org This approach circumvents the challenges of relying on inconsistent natural supply.

Furthermore, this strategy allows for the rational engineering of the pathway to produce specific derivatives. To generate this compound, a suitable P450 epoxidase or another oxygenase could be introduced into the engineered microbe. This final enzymatic step would convert the microbially-produced Pachydictyol A into the desired epoxide, demonstrating a chemoenzymatic strategy that combines the strengths of microbial synthesis and targeted enzymatic modification. nih.gov

Table 2: Hypothetical Engineered Pathway for this compound Production

StepProcessKey Enzymes/ComponentsSource Organism (Example)
1GGPP SynthesisUpregulated mevalonate (B85504) (MVA) pathwayEngineered Yeast Host
2Diterpene ScaffoldingPachydictyol A Synthase (hypothetical)Dictyota sp.
3HydroxylationCytochrome P450 HydroxylasesDictyota sp.
4EpoxidationP450 Epoxidase or other OxygenaseEngineered into host

Computational Chemistry and Molecular Modeling in Diterpenoid Research

In the absence of extensive experimental data, computational chemistry and molecular modeling provide invaluable tools for predicting the biological potential of novel compounds like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations can generate robust hypotheses about how a molecule might interact with specific biological targets. nih.govjapsonline.com

Molecular docking allows researchers to computationally screen this compound against the three-dimensional structures of thousands of known proteins, such as enzymes or receptors implicated in diseases like cancer or inflammation. mdpi.com The software calculates a binding affinity score, which predicts the strength of the interaction. This in silico screening can rapidly identify a shortlist of high-probability molecular targets. nih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the predicted ligand-protein complex over time. mdpi.com These simulations provide insights into the stability of the interaction and the key amino acid residues involved, further validating the potential target. This computational approach can guide future experimental work, saving significant time and resources by focusing laboratory efforts on the most promising targets.

Table 3: Illustrative Application of Molecular Docking

CompoundHypothetical Protein TargetPredicted Binding Energy (kcal/mol)Predicted Interacting ResiduesPotential Biological Effect
This compoundCyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Ser530Anti-inflammatory
Ibuprofen (Reference)Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Ser530Anti-inflammatory

Sustainable Sourcing and Cultivation Methodologies (e.g., Aquaculture)

The primary natural sources of the Pachydictyol A scaffold are brown algae belonging to the Dictyotaceae family. nih.govnih.gov Relying on the collection of these algae from wild populations is often unsustainable and can lead to inconsistent yields of the desired compounds due to seasonal and environmental variations. nih.govresearchgate.net

To ensure a reliable and environmentally friendly supply chain, research is increasingly focused on the cultivation of these marine algae. nih.gov Studies have demonstrated that species like Dictyota menstrualis can be successfully grown and maintained under controlled laboratory conditions for extended periods, all while continuing to produce their characteristic diterpenes. nih.govfrontiersin.org This opens the door for large-scale aquaculture.

Cultivation in controlled environments, such as photobioreactors, allows for the optimization of growth parameters—including nutrient levels, light intensity, and temperature—to maximize the production of target secondary metabolites. researchgate.netfrontiersin.org Furthermore, sustainable harvesting practices, such as collecting naturally detached algae from "algal wash," have been shown to be a viable method for obtaining biomass for large-scale extraction of Pachydictyol A. core.ac.uk These combined approaches are essential for creating a sustainable pipeline for producing Pachydictyol A, which would serve as the precursor for any subsequent semi-synthetic modification to create its epoxide.

Table 4: Comparison of Sourcing Methodologies for Diterpenoids

MethodAdvantagesDisadvantages
Wild HarvestingLow initial infrastructure costEnvironmentally disruptive, inconsistent yield, seasonal variability
Aquaculture/CultivationSustainable, consistent supply, ability to optimize yield, quality control nih.govHigher initial investment, requires technical expertise
Synthetic BiologyHighly scalable, independent of geography, potential for novel structuresHigh development cost, complex pathway engineering

Q & A

Q. How should researchers design concentration-response experiments to evaluate Pachydictyol-A epoxide’s biological effects?

  • Methodological Answer : Use a gradient of concentrations (e.g., 0.2%, 0.5%, 1.0%) to assess dose-dependent responses, as demonstrated in marine amphipod studies. Track outcomes like behavioral changes or physiological endpoints over a defined period (e.g., 48 hours). Statistical validation (e.g., linear regression with r² and p-values) ensures robust correlation analysis . Include controls to isolate compound-specific effects from environmental variables.

Q. What analytical techniques are suitable for monitoring epoxide ring-opening reactions in Pachydictyol-A derivatives?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) is effective for tracking epoxide ring consumption. Focus on absorbance peaks at 3460 cm⁻¹ (OH groups) and 937 cm⁻¹ (epoxide rings) to quantify reaction progress. Calibrate measurements with reference standards and account for experimental error (e.g., ±17% in FT-IR data) by repeating trials .

Q. How can the PICOT framework guide hypothesis-driven research on this compound?

  • Methodological Answer : Structure questions around P opulation (e.g., specific marine organisms or cell lines), I ntervention (compound concentration/exposure time), C omparison (control groups), O utcome (e.g., reduced bioactivity), and T imeframe. This ensures clarity and reproducibility in experimental objectives .

Advanced Research Questions

Q. What statistical methods optimize this compound synthesis conditions?

  • Methodological Answer : Apply Response Surface Methodology (RSM) with Box-Behnken Design (BBD) to model interactions between variables (e.g., temperature, catalyst concentration). Use ANOVA to identify significant factors and predict optimal yields. For example, sodium hydroxide-epoxide interactions can be modeled to achieve 50–90% reaction efficiency .

Q. How do unresolved mechanistic questions about epoxide carboxylation impact Pachydictyol-A studies?

  • Methodological Answer : Investigate enzymatic components (e.g., oxidoreductases) involved in epoxide isomerization using protein separation techniques (e.g., chromatography) and isotopic labeling. Address knowledge gaps by testing hypotheses about active-site interactions and cofactor dependencies .

Q. What scalable methods enable low-level epoxidation of unsaturated polymers using Pachydictyol-A derivatives?

  • Methodological Answer : Implement continuous-flow reactors to minimize hazardous intermediate accumulation (e.g., dimethyldioxirane). Adjust residence time and temperature to target <20% epoxide incorporation, balancing safety and efficiency. Validate with real-time FT-IR or NMR monitoring .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Use chiral catalysts or enzymatic resolution (e.g., lipases) in biphasic systems. For example, racemic epoxide resolution with isooctane/water emulsions can yield enantiopure (S)-epoxide (99.7% ee) and (R)-diol (78.5% ee) . Optimize solvent ratios and reaction kinetics to improve yield and enantiomeric excess.

Q. How should researchers address contradictory data in pharmacological studies of this compound?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., impurities, assay protocols). Replicate experiments across independent labs and use meta-analysis to reconcile discrepancies. Transparent reporting of raw data and error margins (e.g., ±17% in FT-IR) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.